Bis(4-methoxyphenyl)(oxo)(phenylethynyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methoxyphenyl)(oxo)(phenylethynyl)-lambda~5~-phosphane is a complex organophosphorus compound known for its unique structural and chemical properties This compound features a phosphorus atom bonded to two 4-methoxyphenyl groups, an oxo group, and a phenylethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl)(oxo)(phenylethynyl)-lambda~5~-phosphane typically involves the reaction of 4-methoxyphenylphosphine with phenylethynyl halides under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-methoxyphenyl)(oxo)(phenylethynyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include phosphine oxides, hydroxyl-substituted derivatives, and various substituted phosphines, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
Bis(4-methoxyphenyl)(oxo)(phenylethynyl)-lambda~5~-phosphane has found applications in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials, including polymers and electronic devices, due to its electronic properties
Wirkmechanismus
The mechanism of action of Bis(4-methoxyphenyl)(oxo)(phenylethynyl)-lambda~5~-phosphane involves its interaction with molecular targets through its functional groups. The oxo and phenylethynyl groups play a crucial role in binding to specific sites on enzymes or receptors, modulating their activity. The compound’s ability to undergo redox reactions also contributes to its biological effects by influencing cellular redox states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-methoxyphenyl)phosphine: Similar structure but lacks the oxo and phenylethynyl groups.
Phenylethynylphosphine: Contains the phenylethynyl group but lacks the 4-methoxyphenyl groups.
Oxo(phenylethynyl)phosphine: Contains the oxo and phenylethynyl groups but lacks the 4-methoxyphenyl groups
Uniqueness
The presence of both 4-methoxyphenyl and phenylethynyl groups, along with the oxo group, allows for versatile chemical transformations and interactions with biological molecules, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
61123-79-3 |
---|---|
Molekularformel |
C22H19O3P |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
1-methoxy-4-[(4-methoxyphenyl)-(2-phenylethynyl)phosphoryl]benzene |
InChI |
InChI=1S/C22H19O3P/c1-24-19-8-12-21(13-9-19)26(23,17-16-18-6-4-3-5-7-18)22-14-10-20(25-2)11-15-22/h3-15H,1-2H3 |
InChI-Schlüssel |
ZGFITCQKVHFDMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)P(=O)(C#CC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.